Cas no 2171729-12-5 (2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}pent-4-enoic acid)

2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}pent-4-enoic acid 化学的及び物理的性質
名前と識別子
-
- 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}pent-4-enoic acid
- EN300-1511486
- 2171729-12-5
- 2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}pent-4-enoic acid
-
- インチ: 1S/C28H32N2O5/c1-2-9-25(27(32)33)29-26(31)16-18-10-3-8-15-24(18)30-28(34)35-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h2,4-7,11-14,18,23-25H,1,3,8-10,15-17H2,(H,29,31)(H,30,34)(H,32,33)
- InChIKey: GRWRLWPZYRCUIT-UHFFFAOYSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CCCCC1CC(NC(C(=O)O)CC=C)=O)=O
計算された属性
- 精确分子量: 476.23112213g/mol
- 同位素质量: 476.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 35
- 回転可能化学結合数: 10
- 複雑さ: 748
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.8
- トポロジー分子極性表面積: 105Ų
2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}pent-4-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1511486-1.0g |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}pent-4-enoic acid |
2171729-12-5 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1511486-50mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}pent-4-enoic acid |
2171729-12-5 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1511486-5000mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}pent-4-enoic acid |
2171729-12-5 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1511486-10000mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}pent-4-enoic acid |
2171729-12-5 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1511486-1000mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}pent-4-enoic acid |
2171729-12-5 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1511486-250mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}pent-4-enoic acid |
2171729-12-5 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1511486-2500mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}pent-4-enoic acid |
2171729-12-5 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1511486-100mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}pent-4-enoic acid |
2171729-12-5 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1511486-500mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}pent-4-enoic acid |
2171729-12-5 | 500mg |
$3233.0 | 2023-09-27 |
2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}pent-4-enoic acid 関連文献
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}pent-4-enoic acidに関する追加情報
Introduction to 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}pent-4-enoic acid (CAS No. 2171729-12-5) in Modern Chemical Biology
The compound 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}pent-4-enoic acid, identified by its CAS number 2171729-12-5, represents a significant advancement in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structure, has garnered attention for its potential applications in drug discovery and molecular therapy. The presence of a fluoren-9-yl moiety and a pent-4-enonic acid backbone suggests unique biochemical properties that make it a promising candidate for further investigation.
In recent years, the pharmaceutical industry has witnessed a surge in the development of molecules with complex architectures, aiming to enhance binding affinity and selectivity towards biological targets. The fluoren-9-ylmethoxycarbonyl group in this compound not only contributes to its structural complexity but also imparts specific electronic and steric properties that are critical for its interaction with biological systems. This feature has been extensively studied in the context of peptide mimetics and protease inhibition, where such modifications can significantly improve pharmacokinetic profiles.
The cyclohexylacetamido moiety further enriches the molecular framework of this compound, providing a rigid scaffold that can be tailored for optimal binding interactions. Such structural elements are often employed in the design of small-molecule inhibitors to modulate enzyme activity and downstream signaling pathways. The combination of these features makes 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}pent-4-enoic acid a versatile tool for investigating novel therapeutic strategies.
Recent studies have highlighted the importance of fluorene-based derivatives in medicinal chemistry due to their enhanced photostability and fluorescence properties. These characteristics are particularly valuable in diagnostic imaging and bioimaging applications, where high sensitivity and long-lasting signal emission are desired. The incorporation of a fluoren-9-yl group into this compound not only enhances its structural diversity but also opens up possibilities for its use in advanced imaging techniques.
Moreover, the pent-4-enonic acid moiety introduces a reactive site that can be exploited for covalent bond formation with biological targets. This reactivity is crucial for developing probes that can selectively label specific proteins or enzymes, facilitating detailed structural and functional analyses. Such probes are indispensable in understanding complex biological processes and have been instrumental in unraveling mechanisms of diseases at the molecular level.
The synthesis and characterization of this compound have been influenced by cutting-edge methodologies in organic chemistry, including transition-metal-catalyzed reactions and asymmetric synthesis techniques. These advancements have enabled the precise construction of complex molecular architectures, which is essential for achieving high yields and purity levels required for pharmaceutical applications. The synthetic strategies employed also align with green chemistry principles, minimizing waste and maximizing atom economy.
In the realm of drug discovery, 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}pent-4-enoic acid (CAS No. 2171729-12-5) has been explored as a potential scaffold for developing novel therapeutics. Its unique structural features make it an attractive candidate for targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. Preliminary studies have demonstrated its ability to interact with key biological pathways, suggesting therapeutic potential that warrants further investigation.
The role of computational chemistry in designing and optimizing such molecules cannot be overstated. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have been utilized to predict the behavior of this compound within biological systems. These simulations provide insights into its binding affinity, metabolic stability, and potential side effects, thereby guiding experimental design and optimizing drug-like properties.
As research in chemical biology continues to evolve, compounds like 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}pent-4-enonic acid will play a pivotal role in advancing our understanding of disease mechanisms and developing innovative treatment modalities. The integration of interdisciplinary approaches—combining synthetic chemistry, biochemistry, pharmacology, and computational science—will be essential in harnessing the full potential of this molecule.
The future prospects of this compound are promising, with ongoing studies focusing on its pharmacological activity and translational potential. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating laboratory findings into clinical applications. As more data becomes available regarding its efficacy and safety profile, it is expected that this molecule will contribute significantly to the development of next-generation therapeutics.
2171729-12-5 (2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}pent-4-enoic acid) Related Products
- 1294504-67-8((2R)-1-[5-amino-2-(2-benzyloxy-1,1-dimethyl-ethyl)-6-fluoro-indol-1-yl]-3-benzyloxy-propan-2-ol)
- 1707375-94-7((4-fluorophenyl)-[5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanamine)
- 941951-30-0(N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide)
- 1806943-90-7(5-(Difluoromethyl)-2-hydroxy-3-nitropyridine-4-carbonyl chloride)
- 145017-83-0(ω-Agatoxin IVA)
- 1797349-71-3((1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone)
- 1804893-96-6(6-Cyano-2-methylnicotinoyl chloride)
- 21343-40-8(Ercalcidiol)
- 1269152-20-6(2-{1-(2-aminophenyl)sulfanylcyclopentyl}acetonitrile)
- 2228423-76-3(4-(tert-butoxy)-4-methylpiperidine)




